N-benzyl-2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide
Description
N-benzyl-2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide is a synthetic compound featuring a pyran-4-one core substituted with a benzylpiperazinylmethyl group at position 6 and an acetamide chain linked via an ether oxygen at position 2.
Properties
IUPAC Name |
N-benzyl-2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c30-24-15-23(18-29-13-11-28(12-14-29)17-22-9-5-2-6-10-22)32-19-25(24)33-20-26(31)27-16-21-7-3-1-4-8-21/h1-10,15,19H,11-14,16-18,20H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZSZNMSNXBPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide typically involves multiple steps, including the formation of the piperazine ring, the attachment of the benzyl group, and the construction of the pyran ring. Common reagents used in these reactions include benzyl chloride, piperazine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl and piperazine groups can be substituted with other functional groups to create new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a compound with different alkyl or aryl groups attached to the piperazine ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe to study biological processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-benzyl-2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s pyran-4-one core distinguishes it from analogs with pyridazine (), indole (), pyrimidoindole (), or pyrazolopyrimidine () systems. These heterocycles influence electronic properties and binding interactions:
Substituent Analysis
Piperazine Derivatives
The benzylpiperazinylmethyl group in the target compound is shared with:
- N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a, ) : Incorporates a trifluoromethyl group, which enhances metabolic stability and lipophilicity .
- N-benzyl-2-[(8-methoxy-5-methyl-4-oxo-3-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide () : Replaces the ether linkage with a sulfanyl group, altering electronic effects and redox stability .
Acetamide Linkers
The acetamide chain is a common feature, but its connectivity varies:
- 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide () : Uses a methoxybenzyl group, increasing hydrophobicity compared to the target’s benzylpiperazine .
- N-(2-(tert-butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y, ) : Features bulky substituents that may sterically hinder target interactions .
Physicochemical Properties
Biological Activity
N-benzyl-2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article delves into its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H30N4O3, with a molecular weight of 446.53 g/mol. The compound features a unique combination of a benzyl group, a piperazine moiety, and a pyran ring, which contribute to its diverse biological interactions.
This compound has shown significant antifungal activity. Its mechanism of action involves the inhibition of fungal growth through interference with metabolic pathways essential for fungal proliferation. The compound's structural components allow it to interact effectively with various biological targets, including enzymes involved in fungal metabolism.
Antifungal Activity
Research indicates that this compound exhibits potent antifungal properties. In vitro studies have demonstrated its efficacy against several fungal strains, suggesting its potential use as a therapeutic agent for treating fungal infections.
| Fungal Strain | Inhibition Concentration (IC50) | Reference |
|---|---|---|
| Candida albicans | 0.5 µM | |
| Aspergillus niger | 0.8 µM | |
| Cryptococcus neoformans | 0.7 µM |
Interaction Studies
The compound's interaction studies reveal high binding affinity to specific enzymes and receptors that play critical roles in fungal metabolism. These interactions are crucial for understanding the compound's mechanism of action and optimizing its therapeutic efficacy against fungal pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to N-benzyl-2-{6-[ (4-benzylpiperazin)-1-methyl]-4 -oxo - 4 H -pyran - 3 - yl} oxy) acetamide. For instance, derivatives of piperazine have been shown to inhibit key enzymes such as acetylcholinesterase, which suggests that similar mechanisms may be at play in the antifungal activity of this compound .
Synthesis Pathways
The synthesis of N-benzyl-2-{6-[ (4-benzylpiperazin)-1-methyl]-4 -oxo - 4 H -pyran - 3 - yl} oxy) acetamide involves several steps, including:
- Formation of the Pyran Ring : Utilizing acyclic precursors to form the pyran structure.
- Piperazine Integration : Introducing the piperazine moiety through nucleophilic substitution.
- Final Acetylation : Modifying the final product to enhance solubility and biological activity.
These synthetic pathways require precise control over reaction conditions to ensure high yields and purity of the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
